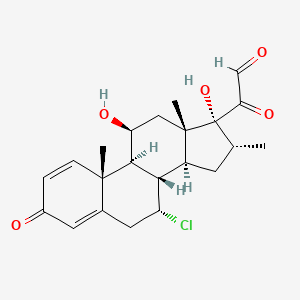
21-Dehydro Alclometasone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Dehydro Alclometasone is a synthetic corticosteroid derivative used primarily in dermatology. It is an impurity of Alclometasone, which is known for its anti-inflammatory, antipruritic, and vasoconstrictive properties. The compound is characterized by its molecular formula C22H27ClO5 and a molecular weight of 406.90 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Dehydro Alclometasone involves several steps, starting from the basic steroid structureThe reaction conditions often involve the use of reagents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and SeO2 (Selenium dioxide) for specific oxidation steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
21-Dehydro Alclometasone undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: DDQ, SeO2.
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions include various hydroxylated and chlorinated derivatives of the original steroid structure. These derivatives often retain the anti-inflammatory and antipruritic properties of the parent compound .
Scientific Research Applications
21-Dehydro Alclometasone has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Studied for its effects on cellular processes and its potential as a model compound for steroid metabolism.
Medicine: Investigated for its therapeutic potential in treating inflammatory skin conditions.
Industry: Used in the development of new corticosteroid formulations and as a quality control standard in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of 21-Dehydro Alclometasone involves binding to the glucocorticoid receptor. This complex then migrates to the nucleus, where it interacts with glucocorticoid response elements on the DNA. This interaction modulates the expression of various genes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 21-Dehydro Alclometasone include:
Alclometasone: The parent compound, known for its anti-inflammatory properties.
Hydrocortisone: Another corticosteroid with similar therapeutic uses.
Betamethasone: A more potent corticosteroid used in various inflammatory conditions.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can influence its potency, duration of action, and side effect profile compared to other corticosteroids .
Properties
Molecular Formula |
C22H27ClO5 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C22H27ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,10-11,14-16,18-19,26,28H,6,8-9H2,1-3H3/t11-,14+,15-,16+,18-,19+,20+,21+,22+/m1/s1 |
InChI Key |
QJLYCLAGWJJJGQ-PHCHRAKRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3[C@@H](CC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)C=O)O)C)O)C)Cl |
Canonical SMILES |
CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)C=O)O)C)O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


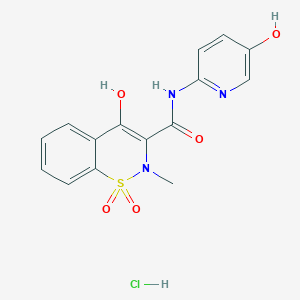
![4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B13847860.png)
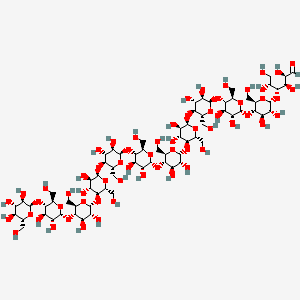
![3-Ethoxy-3-[4-[(3-propan-2-yloxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13847872.png)
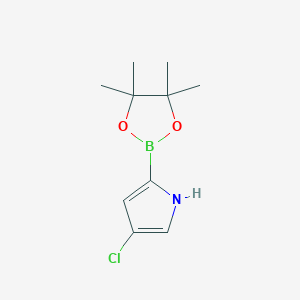
![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)
![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)
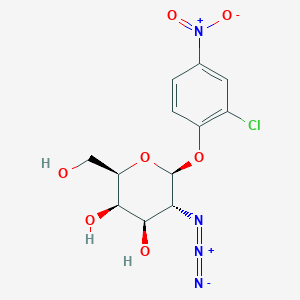
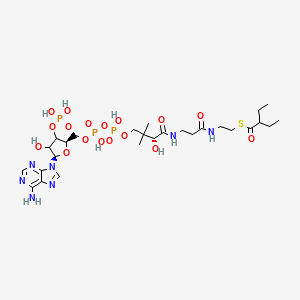
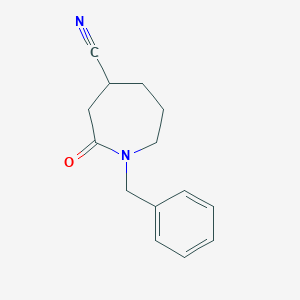
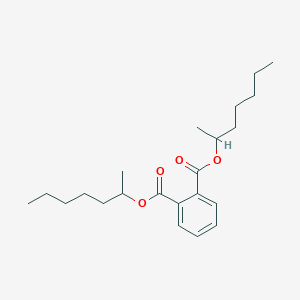
![(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)

![2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13847925.png)
